molecular formula C9H16N2O B8135325 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane

7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane

Cat. No.: B8135325
M. Wt: 168.24 g/mol
InChI Key: VELDAPGMNRUVDW-UHFFFAOYSA-N
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Description

7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane is a spirocyclic compound featuring an oxetane ring fused to a diazaspirooctane structure. Spirocyclic compounds are known for their unique three-dimensional structures, which can enhance their physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties make spirocyclic compounds valuable in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials followed by cyclization under specific conditions. For example, the synthesis may start with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of these synthetic routes .

Chemical Reactions Analysis

Types of Reactions

7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Oxone®, hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized spirocyclic derivatives, while reduction reactions can produce reduced spirocyclic compounds .

Scientific Research Applications

7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target proteins and enzymes with high affinity, potentially modulating their activity. For example, the compound may interact with enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane include other spirocyclic oxetanes and diazaspiro compounds, such as:

  • 2-oxa-6-azaspiro[3.3]heptane
  • 2-oxa-7-azaspiro[3.5]nonane
  • Spirocyclic oxindoles

Uniqueness

What sets this compound apart from similar compounds is its specific combination of an oxetane ring and a diazaspirooctane structure. This unique arrangement provides distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

7-(oxetan-3-yl)-4,7-diazaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-9(1)7-11(4-3-10-9)8-5-12-6-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDAPGMNRUVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-oxetan-3-yl-4,7-diazaspiro[2.5]octane-4-carboxylic acid benzyl ester in IMS (3 mL) was added 10% Pd/C (60 mg) and the resulting mixture stirred under an atmosphere of H2 at r.t. for 20 h. The reaction mixture was filtered through Celite® and the filtrate loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH and the product eluted with 2M NH3/MeOH affording the title compound (90 mg, 90%). 1H NMR (CDCl3, 400 MHz): δ 4.63-4.63 (2H, m), 3.50-3.42 (2H, m), 3.00-2.98 (2H, m), 2.35-2.25 (2H, m), 2.15 (2H, s), 2.05-2.03 (2H, m), 0.68-0.63 (2H, m), 0.52-0.51 (2H, m)
Name
7-oxetan-3-yl-4,7-diazaspiro[2.5]octane-4-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

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